molecular formula C8H15N3 B1302198 1-(2-Isocyano-ethyl)-4-methyl-piperazine CAS No. 602267-60-7

1-(2-Isocyano-ethyl)-4-methyl-piperazine

Cat. No.: B1302198
CAS No.: 602267-60-7
M. Wt: 153.22 g/mol
InChI Key: OJXQXPJISCHJSV-UHFFFAOYSA-N
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Description

1-(2-Isocyano-ethyl)-4-methyl-piperazine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Isocyano-ethyl)-4-methyl-piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain enzymes, which can lead to inhibition or activation of these enzymes. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, this compound can bind to specific protein receptors, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, this compound can upregulate the expression of certain genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by forming a stable complex with the enzyme’s active site, preventing substrate binding. Additionally, this compound can activate certain receptors by binding to their ligand-binding domains, triggering downstream signaling cascades. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours. Prolonged exposure to the compound can lead to its gradual degradation, resulting in reduced efficacy and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions. At high doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only evident within a specific dosage range. Beyond this range, adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. These interactions play a crucial role in determining the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and therapeutic potential .

Properties

IUPAC Name

1-(2-isocyanoethyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-9-3-4-11-7-5-10(2)6-8-11/h3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXQXPJISCHJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374787
Record name 1-(2-Isocyano-ethyl)-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602267-60-7
Record name 1-(2-Isocyano-ethyl)-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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